molecular formula C14H7Cl3N2OS B2960593 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide CAS No. 946209-54-7

2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

Cat. No.: B2960593
CAS No.: 946209-54-7
M. Wt: 357.63
InChI Key: XKOAPAWSCINUSD-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research, built around a benzothiazole core. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles and ability to interact with multiple biological targets . This compound features strategic chloro-substitutions on both the benzamide and benzothiazole rings, a modification often explored to enhance molecular binding affinity, lipophilicity, and overall bioactivity . Researchers are particularly interested in such functionalized benzothiazole derivatives for developing novel therapeutic agents. Structurally related compounds have demonstrated promising inhibitory effects in areas such as kinase signaling pathways, which are crucial in cell proliferation and survival . Furthermore, analogous molecules have been investigated for their potential antiproliferative activity against various human cancer cell lines, with the dichloro-substitution pattern on the phenyl ring being identified as a key contributor to this activity . The presence of the benzamide linkage is also a common feature in compounds that exhibit anti-tubercular properties, making this compound a relevant candidate for research into infectious diseases . This product is intended for non-clinical research applications, such as hit-to-lead optimization, mechanism of action studies, and in vitro biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2OS/c15-7-1-2-8(10(17)5-7)14(20)19-11-4-3-9(16)12-13(11)21-6-18-12/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOAPAWSCINUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloro-1,3-benzothiazol-7-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different benzothiazole derivatives .

Scientific Research Applications

2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide with three analogs:

Compound Name Molecular Formula Molecular Weight Substituents Crystallographic Data (R factor)
This compound C₁₄H₈Cl₃N₂OS 370.65 4-Cl (benzothiazole), 2,4-Cl₂ (benzamide) Not reported
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₇Cl₂N₂OS 282.15 Thiazol-2-yl, 2,4-Cl₂ (benzamide) R = 0.029
N-(4-Chloro-1,3-benzothiazol-2-yl)-3-methylbenzamide C₁₅H₁₁ClN₂OS 302.78 4-Cl (benzothiazole), 3-CH₃ (benzamide) Not reported
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide C₁₉H₂₇Cl₂N₂O 386.34 3,4-Cl₂ (benzamide), dimethylamino cyclohexyl Not reported

Key Observations :

  • Chlorine Substitution : The target compound and 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide share a 2,4-dichlorobenzamide group, which may enhance lipophilicity and binding affinity compared to the 3-methyl-substituted analog .
  • Benzothiazole vs.
  • Cyclohexyl Derivative: The compound from diverges significantly, with a dimethylamino cyclohexyl group replacing the heterocyclic ring, likely altering solubility and pharmacokinetics .

Crystallographic Insights

The high-resolution structure of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide (R factor = 0.029) confirms planar geometry and optimal bond lengths for intermolecular interactions . Similar precision is expected for the target compound, though experimental data is needed.

Implications of Structural Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine atoms (electron-withdrawing) may enhance stability and receptor binding compared to methyl groups (electron-donating) .
  • Ring Size and Position : The 7-position substitution on benzothiazole in the target compound could influence steric hindrance compared to 2-position analogs, affecting molecular packing or biological target access .

Biological Activity

2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a compound characterized by a dichlorobenzamide structure linked to a benzothiazole moiety. This compound has garnered attention in medicinal chemistry and agricultural science due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H7Cl3N2OSC_{14}H_7Cl_3N_2OS. The synthesis typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloro-1,3-benzothiazol-7-amine in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction conditions must be optimized for temperature and pH to maximize yield and minimize by-products .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The benzothiazole ring can bind to various molecular targets, inhibiting their activity and disrupting essential biological pathways. This mechanism is significant for its antibacterial and anticancer effects .

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit promising antibacterial properties. For instance, derivatives of benzothiazoles have shown effective inhibition against various strains of bacteria. In vitro studies have reported minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is also notable. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, certain derivatives have shown IC50 values as low as 0.54 μg/mL against cancer cell lines .

Case Studies

  • Antiviral Efficacy : A study explored the antiviral activity of related benzothiazole compounds against the Hepatitis C virus (HCV). Compounds demonstrated significant inhibition of NS5B RNA-dependent RNA polymerase with IC50 values below 10 μM .
  • Toxicity Profiling : In a comprehensive toxicity assessment involving ToxCast chemicals, compounds structurally related to this compound were evaluated for their effects on various enzymatic activities. The results indicated a diverse range of biological interactions, underscoring the need for further investigation into their safety profiles .

Comparative Analysis

Compound Biological Activity IC50/MIC Values
This compoundAntibacterialMIC: 3.12 - 12.5 μg/mL
Benzimidazole DerivativeAntiviralIC50: <10 μM
Thiazolidinone DerivativeAnticancerIC50: 0.54 μg/mL

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